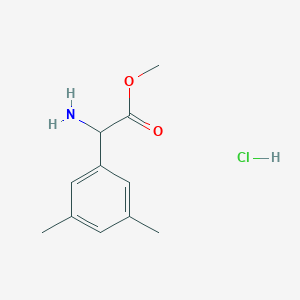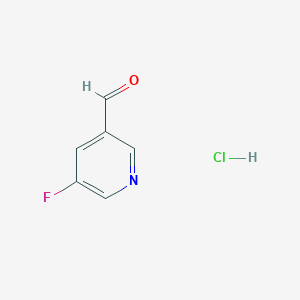
2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole
概要
説明
2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that contains an azide group and a cyclopropyl group attached to an oxadiazole ring
作用機序
Target of Action
The specific targets of a compound depend on its chemical structure and properties. For instance, azido groups in a molecule can interact with various biological targets, including enzymes, receptors, and DNA, through covalent bonding or other types of interactions .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA. The azido group in the compound could potentially react with other functional groups in the target molecule, leading to changes in its structure or function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in. The exact pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The properties of the compound, such as its size, charge, and hydrophobicity, would influence its pharmacokinetics .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its interaction with its target. This could include changes in cell signaling, gene expression, or cellular metabolism. The specific effects would depend on the compound’s mode of action and the biological context .
Action Environment
The action environment of a compound refers to the biological and physical environment in which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s activity, efficacy, and stability .
生化学分析
Biochemical Properties
2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with DNA polymerase during DNA synthesis, where it acts as a substrate for the enzyme . The azido group in this compound provides a unique Raman shift, making it useful for Raman spectroscopic detection in biochemical assays
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the polyamine metabolism pathway by interacting with antizyme inhibitors, which regulate polyamine levels in cells . This interaction can lead to changes in cell proliferation and survival, highlighting the compound’s potential impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with DNA polymerase, where it acts as a reversible terminator during DNA synthesis . This interaction allows for precise control over DNA replication, making it a valuable tool in molecular biology research. Additionally, the compound’s azido group can participate in click chemistry reactions, enabling the labeling and functionalization of biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and disruptions in cellular homeostasis . These findings underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as DNA polymerase and antizyme inhibitors . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications . This compound has been found to localize in the cytoplasm and nucleus, where it can interact with DNA and other biomolecules. The precise localization of the compound can impact its activity and function, making it an important factor to consider in experimental design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻).
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives.
Cycloaddition: Triazole derivatives.
科学的研究の応用
2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive azide group.
類似化合物との比較
Similar Compounds
2-(Azidomethyl)-5-ethynylfuran: A similar compound with an ethynyl group instead of a cyclopropyl group.
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A compound with multiple azide groups and different structural features.
Uniqueness
2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is unique due to the presence of both an azidomethyl group and a cyclopropyl group attached to an oxadiazole ring
特性
IUPAC Name |
2-(azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-11-8-3-5-9-10-6(12-5)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNLOQPOCYSUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235697 | |
| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-48-0 | |
| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)



![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1471127.png)


![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)




![Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1471140.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)
